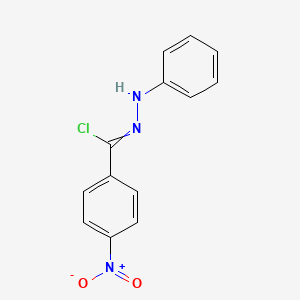

4-nitro-N-phenylbenzenecarbohydrazonoyl chloride

Cat. No. B8455440

Key on ui cas rn:

20147-55-1

M. Wt: 275.69 g/mol

InChI Key: SBJHMUCWWOHVTD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04017540

Procedure details

A quantity (12.86 g., 0.05 mole) of p-nitrobenzoic acid phenylhydrazide, prepared according to the method described by J. Hausknecht, Chem. Ber. 22, p. 324 (1889), was added to a suspension of 10.41 g. (0.05 mole) phosphorus pentachloride in 75 ml. carbon tetrachloride, and the resulting suspension was heated to the reflux temperature. Heating at the reflux temperature was continued until evolution of hydrogen chloride gas ceased. After cooling the reaction mixture to about 25° C., it was poured into an ice-cold suspension of 15.5 g. (0.17 mole) of phenol in 50 ml. carbon tetrachloride. When the reaction between the phenol and the p-nitrobenzoyl chloride (dichlorophosphinyl)phenylhydrazone intermediate was completed, the carbon tetrachloride solvent and other volatile components were removed by evaporation under reduced pressure at 30° C. The resulting suspension of p-nitrobenzoyl chloride phenylhydrazone in triphenyl phosphate was filtered and the filter cake comprising the p-nitrobenzoyl chloride phenylhydrazone was washed with 100 ml. carbon tetrachloride, 50 ml. methanol, and 50 ml. ether. The solid on the filter was recrystallized from a solvent mixture consisting of 100 ml. benzene and 300 ml. naphtha (boiling range 203° to 212° F.). There was thus obtained 4.10 g. of p-nitrobenzoyl chloride phenylhydrazone having a melting point of 156° to 157.5° C. A second recrystallization from a mixture of benzene and Skellysolve C gave the compound melting at 157° to 158.5° C.

Name

p-nitrobenzoic acid phenylhydrazide

Quantity

12.86 g

Type

reactant

Reaction Step One

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

p-nitrobenzoyl chloride (dichlorophosphinyl)phenylhydrazone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Identifiers

|

REACTION_CXSMILES

|

C1(N(C(=O)C2C=CC([N+]([O-])=O)=CC=2)N)C=CC=CC=1.P(Cl)(Cl)(Cl)(Cl)Cl.Cl.C1(O)C=CC=CC=1.ClP([N:38]([C:51]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1)[N:39]=[C:40]([Cl:50])[C:41]1[CH:46]=[CH:45][C:44]([N+:47]([O-:49])=[O:48])=[CH:43][CH:42]=1)(Cl)=O>C(Cl)(Cl)(Cl)Cl>[C:51]1([NH:38][N:39]=[C:40]([Cl:50])[C:41]2[CH:46]=[CH:45][C:44]([N+:47]([O-:49])=[O:48])=[CH:43][CH:42]=2)[CH:52]=[CH:53][CH:54]=[CH:55][CH:56]=1

|

Inputs

Step One

|

Name

|

p-nitrobenzoic acid phenylhydrazide

|

|

Quantity

|

12.86 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)N(N)C(C1=CC=C(C=C1)[N+](=O)[O-])=O

|

Step Two

|

Name

|

|

|

Quantity

|

0.05 mol

|

|

Type

|

reactant

|

|

Smiles

|

P(Cl)(Cl)(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0.17 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Seven

|

Name

|

p-nitrobenzoyl chloride (dichlorophosphinyl)phenylhydrazone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClP(=O)(Cl)N(N=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl)C1=CC=CC=C1

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

324 (1889), was added to a suspension of 10.41 g

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating at the reflux temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the carbon tetrachloride solvent and other volatile components were removed by evaporation under reduced pressure at 30° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting suspension of p-nitrobenzoyl chloride phenylhydrazone in triphenyl phosphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with 100 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid on the filter was recrystallized from a solvent mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A second recrystallization

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

from a mixture of benzene and Skellysolve C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)NN=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |